2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid
Description
2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid is a sulfinyl-containing acetic acid derivative characterized by a 4-methoxyanilino group linked via a 2-oxoethyl moiety to a sulfinyl (-SO-) bridge, terminating in a carboxylic acid group.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfinylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-17-9-4-2-8(3-5-9)12-10(13)6-18(16)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRAZKINHYKMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid typically involves the reaction of 4-methoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then subjected to sulfoxidation to introduce the sulfinyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The final step involves hydrolysis to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methoxyanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfonyl}acetic acid.
Reduction: Formation of 2-{[2-(4-Methoxyanilino)-2-oxoethyl]thio}acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, leading to modulation of enzyme activity. Additionally, the methoxyanilino group can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs differ in substituents, oxidation states of sulfur, or backbone modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Note: The molecular weight for the sulfinyl variant is extrapolated from its sulfonyl analog in .
Physicochemical Properties
- Acidity : The carboxylic acid (pKa ~2.5) and sulfinyl group (weakly acidic) contribute to the compound’s overall acidity, making it soluble in alkaline aqueous solutions.
- Thermal Stability : Sulfinyl derivatives decompose at lower temperatures (~150°C) compared to sulfonyl analogs (~200°C) due to weaker S-O bonds .
Key Research Findings
Synthetic Challenges : Oxidation state control is critical. For example, sulfinyl-to-sulfonyl over-oxidation reduces yields by 15–20% in related compounds .
Structure-Activity Relationships (SAR) :
- The 4-methoxy group enhances hydrogen-bonding capacity, improving receptor binding in theoretical models .
- Sulfanyl analogs (e.g., ) exhibit lower metabolic stability but higher membrane permeability than sulfinyl/sulfonyl variants.
Toxicity : Sulfinyl compounds show moderate cytotoxicity in vitro (IC₅₀ ~50 μM), whereas sulfonyl derivatives are less toxic (IC₅₀ >100 μM) .
Biological Activity
2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid, also known by its CAS number 338953-92-7, is a bioactive compound with potential therapeutic applications. This compound belongs to the family of sulfonyl acetic acids and exhibits various biological activities that are of interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.
- Molecular Formula: C11H13NO6S
- Molecular Weight: 287.29 g/mol
- CAS Number: 338953-92-7
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, acetic acid derivatives have shown effectiveness against biofilm-forming pathogens, which are notoriously resistant to treatment. A study demonstrated that acetic acid could inhibit the growth of burn wound pathogens at low concentrations, suggesting that derivatives like this compound may possess similar properties due to structural similarities .
2. Analgesic Activity
The analgesic potential of this compound has been explored through various experimental models. In vivo tests using rodent models have demonstrated that related compounds can significantly reduce pain responses in both central and peripheral pain pathways. For example, a study assessed the analgesic effects using the tail immersion method and acetic acid-induced writhing tests, showing promising results for pain relief .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators: Compounds in this class may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antimicrobial Action: The sulfonyl group can enhance the compound's ability to penetrate bacterial membranes, thus exhibiting antimicrobial effects.
- Analgesic Pathways: The modulation of neurotransmitter release and receptor activity in pain pathways contributes to its analgesic properties.
Case Studies and Experimental Results
A variety of studies have evaluated the biological activities of this compound and related compounds:
Pharmacological Evaluation
In pharmacological evaluations, compounds structurally related to this compound have been shown to possess:
- Peripheral Analgesic Effects: Demonstrated through acetic acid-induced writhing tests.
- Central Analgesic Effects: Evaluated using the tail immersion method.
These findings suggest a dual mechanism where both central and peripheral systems are influenced by this compound.
Q & A
Basic: What are the established synthetic routes for 2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step process:
Acylation of 4-Methoxyaniline : React 4-methoxyaniline with chloroacetic acid under basic conditions (e.g., NaOH) to form 2-(4-methoxyanilino)-2-oxoethyl chloride .
Sulfoxide Formation : Introduce the sulfinyl group via oxidation of a thioether intermediate. For example, react the acylated product with thioglycolic acid, followed by controlled oxidation using H₂O₂ or mCPBA to form the sulfinyl linkage .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
Critical Factors :
- Oxidation Control : Over-oxidation to sulfone derivatives must be avoided by monitoring reaction time and oxidant stoichiometry .
- pH and Temperature : Maintain pH 8–9 during acylation to prevent hydrolysis of the chloroacetyl intermediate .
Basic: Which spectroscopic techniques are most effective for characterizing the sulfinyl and amide functionalities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : The sulfinyl group (SO) causes deshielding of adjacent protons (δ ~2.8–3.5 ppm for CH₂-SO). The amide proton (NH) appears as a broad singlet near δ 8.5–9.0 ppm, while the 4-methoxyphenyl group shows aromatic peaks at δ 6.7–7.2 ppm .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and sulfinyl S=O stretch (~1030–1060 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to identify the molecular ion peak (e.g., [M+H]⁺) and fragment ions (e.g., loss of SO or methoxy groups) .
Basic: What are the documented solubility properties and stability profiles of this compound under various pH and temperature conditions?
Methodological Answer:
- Solubility : The compound is polar due to the sulfinyl and amide groups, showing moderate solubility in DMSO, methanol, and aqueous buffers (pH 7–9). Poor solubility in non-polar solvents (e.g., hexane) .
- Stability :
- pH Sensitivity : Stable in neutral to slightly alkaline conditions (pH 7–10). Acidic conditions (pH <5) promote hydrolysis of the sulfinyl group to sulfenic acid derivatives .
- Thermal Stability : Decomposes above 150°C; store at –20°C under inert atmosphere to prevent oxidation .
Advanced: How do competing reaction pathways during sulfoxide formation impact the stereochemical outcome, and what chiral resolution methods are effective?
Methodological Answer:
- Stereochemical Challenges : Sulfoxidation can yield racemic mixtures due to planar transition states. Competing pathways (e.g., over-oxidation) may generate sulfone byproducts .
- Resolution Methods :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Sharpless-type Ti-tartrate complexes) during oxidation to induce enantioselectivity .
Validation : Compare optical rotation data with literature values and confirm purity via circular dichroism (CD) spectroscopy .
Advanced: What contradictory findings exist regarding the biological activity of this compound across different assay systems, and how can researchers validate these discrepancies?
Methodological Answer:
- Reported Discrepancies : Some studies report anti-inflammatory activity in murine macrophages (IC₅₀ = 10 μM), while others show no effect in human PBMCs at similar concentrations .
- Validation Strategies :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell type, incubation time, serum-free media).
- Metabolite Screening : Use LC-MS to identify degradation products in cell culture media that may interfere with activity .
- Target Engagement Studies : Perform SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., COX-2) .
Advanced: What computational modeling approaches are suitable for predicting the compound's interaction with biological targets, considering its sulfinyl group's electronic configuration?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate the sulfinyl group’s electron density and orbital configuration to predict nucleophilic attack sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., sulfhydryl-containing proteins). Key parameters:
- Flexible Side Chains : Allow rotation of the sulfinyl and amide groups during docking simulations.
- Solvent Effects : Include implicit solvation models (e.g., PBSA) to account for aqueous environments .
- Validation : Cross-reference docking scores with experimental IC₅₀ values and mutagenesis data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
